1H-Benzimidazole, 5-nitro-, sodium salt
Description
Contextualization within Benzimidazole (B57391) Heterocycle Chemistry
Benzimidazole is a heterocyclic aromatic organic compound, characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. This bicyclic structure is a crucial pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity, and is considered a "privileged structure" in medicinal chemistry. tandfonline.comnbinno.com The benzimidazole core possesses both weakly acidic and weakly basic properties due to the two nitrogen atoms in the imidazole ring; the NH group can be deprotonated, while the sp²-hybridized nitrogen can be protonated. scholarsresearchlibrary.com
Derivatives of benzimidazole are noted for their structural diversity, which allows for a wide range of substitutions on both the benzene and imidazole rings. tandfonline.com This versatility has led to the development of a vast number of compounds with significant biological activities. scholarsresearchlibrary.com Common synthetic routes to the benzimidazole core involve the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. arabjchem.org The resulting benzimidazole scaffold serves as a foundational structure for numerous pharmaceuticals and research chemicals, including the subject of this article.
Academic Significance of Nitro-Substituted Benzimidazoles
The introduction of a nitro (NO₂) group onto the benzimidazole skeleton, as seen in 5-nitrobenzimidazole (B188599), has profound academic and practical significance. The nitro group is strongly electron-withdrawing, which significantly alters the electronic properties and reactivity of the entire molecule. This modification impacts several key aspects of the compound's chemistry:
Electronic Effects : The electron-withdrawing nature of the nitro group decreases the electron density of the aromatic system. This change influences the acidity of the N-H proton on the imidazole ring, making it more susceptible to deprotonation. oup.com
Reactivity and Synthesis : The altered electronic landscape affects the molecule's reactivity in further chemical transformations. Furthermore, the nitro group itself can be a site for chemical modification, most commonly through reduction to an amino group (-NH₂). This transformation provides a synthetic handle to create a new family of amine-substituted benzimidazoles, which are valuable intermediates for synthesizing more complex molecules with diverse biological activities.
Biological Activity : The presence of the nitro group is often crucial for the biological mechanisms of action in various compounds. In medicinal chemistry research, nitroaromatic compounds are investigated for a range of therapeutic applications, and their activity is frequently linked to the bioreduction of the nitro group within target cells. nih.gov
Research has shown that the specific placement of substituents on the benzimidazole ring can lead to a wide array of pharmacological activities, and the 5-nitro substitution is a key feature in the design of new experimental compounds. scholarsresearchlibrary.comsigmaaldrich.com
Role of Sodium Salt Formulations in Chemical Synthesis and Interactions
The conversion of an acidic organic compound into its salt form is a common and important strategy in chemistry. researchgate.net For 1H-Benzimidazole, 5-nitro-, the formation of its sodium salt involves the deprotonation of the acidic proton on the imidazole ring's nitrogen atom by a sodium base, such as sodium hydroxide (B78521). This formulation offers several advantages in the context of chemical synthesis and the study of molecular interactions.
In pharmaceutical technology, acidic compounds are often converted to sodium salts to enhance stability, improve solubility in aqueous media, or increase membrane permeability. falconediting.com In the context of laboratory and industrial synthesis, using the sodium salt of a reagent can be advantageous for several reasons:
Solubility and Handling : Salt forms often exhibit different solubility profiles compared to their neutral counterparts, which can be exploited for purification or to facilitate reactions in specific solvent systems. researchgate.net They are typically crystalline solids that are easier to handle, weigh, and store than their parent compounds.
Reactivity as a Nucleophile : The deprotonated benzimidazole nitrogen in the sodium salt form is a potent nucleophile. This makes the compound a key reactant for introducing the 5-nitrobenzimidazolyl moiety into other molecules through nucleophilic substitution reactions, such as N-alkylation or N-arylation, to produce a variety of N-substituted derivatives. arabjchem.org
The ionic nature of the salt also influences intermolecular interactions, which can affect crystal packing and the material's bulk properties.
Current Research Landscape and Future Directions for the Compound
Current research involving 5-nitrobenzimidazole and its derivatives is highly active, primarily focusing on its role as a versatile synthetic intermediate for creating novel compounds with potential therapeutic applications. tandfonline.com Studies have demonstrated that derivatives synthesized from 5-nitrobenzimidazole exhibit a broad spectrum of biological activities. scholarsresearchlibrary.comsigmaaldrich.comtandfonline.com
The primary application of 5-nitrobenzimidazole is as a starting material. Researchers utilize it to synthesize libraries of more complex molecules to screen for various biological effects. nih.gov For example, it has been used as a precursor in the development of novel angiotensin II receptor antagonists for potential anti-hypertension treatments and in the synthesis of compounds with antimicrobial properties. scholarsresearchlibrary.comsigmaaldrich.com
Looking ahead, the future directions for research on 1H-Benzimidazole, 5-nitro-, sodium salt and related compounds are expanding beyond medicinal chemistry into new domains:
Coordination Chemistry : The nitrogen atoms of the benzimidazole ring are effective coordination sites for metal ions. Research is exploring the synthesis of metal-organic complexes using 5-nitrobenzimidazole as a ligand. mdpi.com These metal complexes are being investigated for their potential catalytic, photophysical, and unique electronic properties. mdpi.comnih.gov
Materials Science : There is emerging interest in the application of nitrobenzimidazole derivatives in materials science. For instance, a related compound, 5-nitrobenzimidazole nitrate, has been identified as a critical component in photoresist technology for semiconductor manufacturing, highlighting a potential avenue for this class of compounds in advanced electronic materials. nbinno.com
Development of Bioreductive Agents : The nitro group's ability to be selectively reduced under hypoxic (low oxygen) conditions makes nitroaromatic compounds interesting candidates for the development of targeted therapeutic agents. Future research may focus on leveraging this property to design novel compounds that are activated specifically in disease environments characterized by low oxygen levels.
The structural simplicity and synthetic accessibility of this compound ensure its continued importance as a foundational building block in the ongoing search for new functional molecules in medicine, catalysis, and materials science. tandfonline.com
Data Tables
Table 1: Physicochemical Properties of 5-Nitro-1H-benzimidazole and its Sodium Salt
This table is interactive. You can sort and filter the data.
| Property | 5-Nitro-1H-benzimidazole | This compound | Source(s) |
| CAS Number | 94-52-0 | 51349-86-1 | researchgate.net |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₄N₃NaO₂ | researchgate.net |
| Molecular Weight | 163.13 g/mol | 185.11 g/mol | researchgate.net |
| Appearance | Off-white to pale yellow powder | Not specified | |
| Melting Point | 204-210 °C | Not applicable | researchgate.net |
| Solubility | 0.5 g/L in water; Very soluble in alcohol | Not specified | researchgate.net |
Table 2: Examples of Research Applications for Derivatives of 5-Nitrobenzimidazole
This table is interactive. You can sort and filter the data.
| Derivative Class | Research Application Area | Key Findings | Source(s) |
| 2-Aryl-5-nitrobenzimidazoles | Antihypertensive Agents | Certain derivatives showed good vasorelaxant activity in ex-vivo studies. | scholarsresearchlibrary.com |
| N-substituted 5-nitrobenzimidazoles | Antimicrobial Agents | Synthesized libraries of compounds showed activity against various microbial strains. | nih.gov |
| Indole-substituted 5-nitrobenzimidazoles | AT1 Receptor Antagonists | A lead compound displayed high affinity for the angiotensin II type 1 receptor and significant antihypertensive effects in rats. | sigmaaldrich.com |
| Transition Metal Complexes | Coordination Chemistry / Antimicrobial | Complexes with Co(II), Cu(II), Ni(II), and Fe(II) showed significant in vitro antibacterial and antifungal activities. | mdpi.com |
| 5-nitrobenzimidazolium salts | Materials Science | Formation of a hybrid material with zinc chloride, (C₇H₆N₃O₂)₂[ZnCl₄], with specific structural and dielectric properties. | nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
51349-86-1 |
|---|---|
Molecular Formula |
C7H4N3NaO2 |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
sodium;5-nitrobenzimidazol-1-ide |
InChI |
InChI=1S/C7H4N3O2.Na/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;/h1-4H;/q-1;+1 |
InChI Key |
QDTXMHPOJKYAJZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C[N-]2.[Na+] |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C[N-]2.[Na+] |
Other CAS No. |
51349-86-1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Benzimidazole, 5 Nitro , Sodium Salt and Precursors
Established Synthetic Routes to 5-Nitro-1H-Benzimidazole Derivatives
The synthesis of 5-nitro-1H-benzimidazole derivatives is a critical step in obtaining the target sodium salt. Several reliable methods have been developed, each with distinct advantages concerning starting materials, reaction conditions, and scalability.
A primary and widely utilized method for constructing the benzimidazole (B57391) ring is the condensation of an appropriately substituted o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid equivalent. To obtain a 5-nitro derivative, the reaction typically starts with 4-nitro-1,2-phenylenediamine.
The general reaction involves the condensation of 4-nitro-1,2-phenylenediamine with a one-carbon electrophile, such as formic acid or ethyl formate (B1220265), which provides the C2 carbon of the imidazole (B134444) ring. For instance, refluxing 4-nitro-orthophenylenediamine with ethyl formate in the presence of hydrochloric acid yields 5-nitro-1H-benzimidazole.
Alternatively, various aromatic aldehydes can be condensed with 4-nitro-1,2-phenylenediamine to produce 2-substituted-5-nitro-1H-benzimidazole derivatives. These reactions often employ an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), to facilitate the cyclization and aromatization of the intermediate Schiff base. scholarsresearchlibrary.comias.ac.in The use of Na₂S₂O₅ is advantageous due to its low cost and high reaction yields. ias.ac.in The reaction is typically performed in a solvent mixture like ethanol-water at room temperature or with gentle heating. scholarsresearchlibrary.comias.ac.in
| o-Phenylenediamine Reactant | Aldehyde/C1 Source | Catalyst/Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 4-nitro-orthophenylenediamine | Ethyl formate | Hydrochloric acid | - | Reflux, 48 hours | 5-nitro-1H-benzimidazole | 95% |
| 4-nitro-1,2-phenylenediamine | Various aromatic aldehydes | Sodium metabisulfite | Dimethoxyethane | Reflux, 48 hours | 2-Aryl-5-nitro-1H-benzimidazoles | Good scholarsresearchlibrary.com |
| o-phenylenediamines | Benzaldehydes | Sodium metabisulfite | Ethanol/Water (9:1) | Room Temperature, 2 hours | 2-(substituted-phenyl)benzimidazoles | High ias.ac.in |
Another strategic approach involves the direct nitration of a pre-existing benzimidazole ring. This electrophilic aromatic substitution reaction must be carefully controlled to achieve selective nitration at the C5 position. The reaction of benzimidazolone-(2) with nitric acid in water at temperatures between 20 to 100°C has been shown to yield 5-nitrobenzimidazolone-(2) in high yield and purity. google.com While this applies to a benzimidazolone scaffold, similar principles can be applied to benzimidazole itself.
The nitration of unsubstituted 1H-benzimidazole typically requires strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is influenced by the reaction conditions and the protonation state of the imidazole ring. Under strongly acidic conditions, the imidazole ring is protonated, directing the incoming nitro group primarily to the 5-position of the benzene (B151609) ring. Research has shown that the mononitration of 2-alkyl-5-chloro-benzimidazoles results in the nitro group being introduced at the 6-position, which, due to tautomerism, is equivalent to the 5-position in the absence of N1-substitution. researchgate.net
More complex, multistep syntheses can also be employed, often beginning with precursors like 2-nitroanilines. These methods typically involve a reduction of the nitro group to an amine, followed by in-situ cyclization with an aldehyde. This "one-pot" reductive cyclization is an efficient strategy.
For example, benzimidazole derivatives can be synthesized from 2-nitroaniline and various aromatic aldehydes using zinc dust and sodium bisulfite (NaHSO₃) in water at 100°C. pcbiochemres.com Another effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). researchgate.netresearchgate.net This method allows for the one-step synthesis of 2-substituted benzimidazoles by heating a solution of an o-nitroaniline and an aldehyde in the presence of Na₂S₂O₄. researchgate.net These approaches are valued for their operational simplicity and the use of readily available starting materials. pcbiochemres.com
| Starting Material | Aldehyde | Reducing System | Solvent | Conditions | Key Feature |
|---|---|---|---|---|---|
| 2-Nitroaniline | Aromatic Aldehydes | Zn / NaHSO₃ | Water | 100°C, 30 min | Chemoselective reduction and cyclization in an aqueous medium. pcbiochemres.com |
| o-Nitroanilines | Various Aldehydes | Na₂S₂O₄ (Sodium Dithionite) | Ethanol | Heating | Versatile method compatible with a wide range of functional groups. researchgate.net |
Targeted Synthesis of 1H-Benzimidazole, 5-nitro-, Sodium Salt
Once 5-nitro-1H-benzimidazole is obtained, it can be converted into its sodium salt. This process is typically a straightforward acid-base reaction.
Direct synthesis of the sodium salt in a one-pot reaction from the initial starting materials is not a commonly reported method. The reaction conditions for forming the benzimidazole ring, which are often acidic or involve neutral reagents, are generally not compatible with the basic conditions required to form and maintain the sodium salt. The synthesis is almost universally approached in a two-step sequence: formation of the neutral benzimidazole followed by deprotonation.
The most direct and standard method for synthesizing this compound is the deprotonation of the parent 5-nitro-1H-benzimidazole. The hydrogen atom on the imidazole nitrogen (at position 1) is weakly acidic. This acidity is enhanced by the electron-withdrawing nature of the fused benzene ring and the nitro group.
The conversion is achieved by treating 5-nitro-1H-benzimidazole with a suitable sodium base. Common bases for this purpose include:
Sodium Hydroxide (B78521) (NaOH): Reaction in a suitable solvent, such as ethanol or water, followed by removal of the solvent can yield the sodium salt.
Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt): These alkoxide bases are effective for deprotonation in an alcoholic solvent. The reaction produces the sodium salt and the corresponding alcohol as a byproduct.
Sodium Hydride (NaH): A very strong, non-nucleophilic base that can be used in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This reaction is irreversible and produces hydrogen gas as the only byproduct.
The general procedure involves dissolving 5-nitro-1H-benzimidazole in an appropriate solvent and adding a stoichiometric amount of the sodium base. The reaction mixture is typically stirred at room temperature until the deprotonation is complete, after which the sodium salt can be isolated, often by precipitation or evaporation of the solvent.
Advanced Synthetic Techniques and Conditions
Recent advancements in synthetic chemistry have led to the development of more efficient and rapid methods for preparing 5-nitrobenzimidazole (B188599) derivatives. These techniques often offer substantial improvements over classical methods, which can be limited by harsh conditions, long reaction times, and modest yields.
One-pot synthesis is a highly valued strategy that improves efficiency by performing multiple reaction steps in a single reactor without isolating intermediates. For benzimidazole synthesis, a prominent one-pot method is the reductive cyclization of an o-nitroaniline derivative with an aldehyde. researchgate.net This approach combines the reduction of the nitro group and the subsequent cyclization into a seamless process.
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. In the context of 5-nitrobenzimidazole synthesis, it offers significant advantages, including drastically reduced reaction times, improved yields, and simpler purification procedures when compared to conventional heating methods. tandfonline.com
The cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with various phenoxyacetic acids, catalyzed by HCl, demonstrates the efficacy of this technique. tandfonline.com Under microwave irradiation at 400W, the desired 5-nitro-2-aryl substituted-1H-benzimidazoles were obtained in excellent yields (82–92%) within a remarkably short time of 2.5–3.5 minutes. tandfonline.com In contrast, conventional heating required 3–4 hours and produced lower yields of 58–75%. tandfonline.com Similarly, the synthesis of 5(6)-nitro-1H-benzimidazoles from iminoester hydrochlorides and 4-nitro-o-phenylenediamine was shown to be more efficient under microwave irradiation. semanticscholar.orgresearchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Microwave-Assisted (400W) | 2.5–3.5 minutes | 82–92% | tandfonline.com |
| Conventional Heating (100°C) | 3–4 hours | 58–75% | tandfonline.com |
This eco-friendly approach often proceeds under solvent-free conditions, further enhancing its appeal in modern drug discovery and combinatorial synthesis. connectjournals.comtandfonline.com
Catalysts play a crucial role in the synthesis of benzimidazoles by facilitating reactions under milder conditions and improving selectivity. Various catalytic systems have been employed in the synthesis of 5-nitrobenzimidazole and its derivatives.
Acid Catalysis: Simple acid catalysts like hydrochloric acid (HCl) are effective in promoting the cyclocondensation reaction between 4-nitro-o-phenylenediamine and carboxylic acids. tandfonline.com
Metal Catalysis:
Raney Nickel: This catalyst is used in the hydrogenation reduction of 5-nitrobenzimidazolone to produce 5-aminobenzimidazolone. The reaction is typically carried out in an autoclave with methanol (B129727) as the solvent under hydrogen pressure (1.5–2.0 MPa) and elevated temperature (105 °C). This catalytic hydrogenation process is noted for its complete reaction, minimal side reactions, and environmental friendliness compared to methods like iron powder reduction. google.com
Copper Catalysis: A novel methodology utilizes a copper catalyst for a domino C–N cross-coupling reaction to generate 2-arylaminobenzimidazoles. This approach addresses issues such as the use of expensive catalytic systems and the low reactivity of certain precursors. researchgate.net
Platinum on Carbon (Pt/C): A 5% Pt/C sulfide catalyst has been used effectively in continuous flow systems for the one-pot reductive cyclization of 2-nitroacetanilide, yielding benzimidazole derivatives efficiently. researchgate.net
Reaction Mechanism Elucidation in 5-Nitrobenzimidazole Synthesis
Understanding the reaction mechanism is fundamental to optimizing synthetic routes and predicting product formation. The synthesis of 2-substituted-5-nitrobenzimidazoles from 4-nitro-1,2-phenylenediamine and various aromatic aldehydes is proposed to proceed through a key intermediate. scholarsresearchlibrary.com The reaction involves the initial formation of a Schiff base, which is an imine formed from the condensation of the diamine and the aldehyde. This Schiff base intermediate then undergoes oxidative cyclization to form the final benzimidazole ring. scholarsresearchlibrary.com In one documented procedure, this cyclization is facilitated by the addition of sodium metabisulfite as an oxidant, followed by refluxing for an extended period. scholarsresearchlibrary.com
In more complex catalytic systems, such as the copper-promoted synthesis of 2-arylaminobenzimidazoles, the proposed mechanism involves a domino sequence. This pathway includes a copper-based desulfurization/nucleophilic substitution followed by subsequent domino intra- and intermolecular C–N cross-coupling reactions. researchgate.net
Optimization of Synthetic Yields and Reaction Parameters
Optimizing reaction parameters such as temperature, time, solvent, and catalyst is critical for maximizing product yield and purity. Studies have systematically investigated these variables to establish the most effective conditions for synthesizing benzimidazole derivatives.
In microwave-assisted synthesis, power and time are key parameters. For the reaction of 4-nitro-o-phenylenediamine with phenoxyacetic acids, a power of 400W for 2.5-3.5 minutes was found to be optimal, yielding products in the 82-92% range. tandfonline.com
For catalytic reactions, the choice of catalyst and reaction conditions is paramount. In the synthesis of benzimidazole derivatives using Montmorillonite K10 as a catalyst, temperature and reactant molar ratios were optimized. It was found that increasing the temperature from room temperature to 100°C resulted in the complete conversion of the o-phenylenediamine starting material within one hour. researchgate.net Furthermore, increasing the molar ratio of the aldehyde reactant improved the selectivity of the reaction. researchgate.net The absence of a catalyst led to incomplete conversion and the formation of more by-products, highlighting the importance of the catalyst in the process. researchgate.net
Table 2: Optimization of a Catalytic Reaction
| Entry | Temperature (°C) | Time (min) | Result | Reference |
|---|---|---|---|---|
| 1 | Room Temp | 120 | Incomplete conversion, by-product formation | researchgate.net |
| 2 | 60 | 120 | Mixture of 1,2-disubstituted and 2-substituted products | researchgate.net |
| 3 | 100 | 60 | Complete conversion of starting material | researchgate.net |
These examples underscore the importance of methodical optimization to achieve high-yield, high-purity synthesis of 5-nitrobenzimidazole and its derivatives.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
Proton (¹H) NMR analysis provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. For the parent compound, 5-nitro-1H-benzimidazole, the precursor to the sodium salt, spectra are typically recorded in a solvent like DMSO-d₆. The analysis reveals distinct signals for each proton on the benzimidazole (B57391) ring system. chemicalbook.com
The acidic proton on the nitrogen of the imidazole (B134444) ring (N-H) typically appears as a broad singlet at a very downfield chemical shift, around 13.1 ppm, due to its acidic nature. chemicalbook.com Upon formation of the sodium salt, this N-H proton is abstracted, and its corresponding signal would be absent from the spectrum.
The protons on the benzene (B151609) portion of the molecule exhibit characteristic splitting patterns. The proton at position 7 (H-7) often appears as a doublet, while the proton at position 4 (H-4) may appear as a doublet or a narrow singlet, and the proton at position 6 (H-6) shows as a doublet of doublets, reflecting its coupling to both H-4 and H-7. chemicalbook.com The proton at position 2 (H-2) in the imidazole ring typically appears as a distinct singlet further downfield. chemicalbook.com
Table 1: Representative ¹H-NMR Spectral Data for 5-nitro-1H-benzimidazole
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~13.1 | broad singlet | - |
| H-2 | ~8.59 | singlet | - |
| H-4 | ~8.54 | doublet | J = 2.2 Hz |
| H-6 | ~8.13 | doublet of doublets | J = 8.9, 2.2 Hz |
| H-7 | ~7.80 | doublet | J = 8.9 Hz |
Note: Data is for the parent compound 5-nitro-1H-benzimidazole in DMSO-d₆ and serves as a reference. The N-H signal is absent in the sodium salt. chemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In substituted benzimidazoles, a rapid tautomeric equilibrium can sometimes result in fewer signals than theoretically expected, as chemically distinct carbons become equivalent on the NMR timescale.
The spectrum for the 5-nitro-1H-benzimidazole structure is expected to show distinct signals for each carbon atom. The carbon atom at position 2 (C-2) typically resonates at a chemical shift of around 142 ppm. researchgate.net Carbons attached to the electron-withdrawing nitro group (C-5 and the adjacent C-4a) will be shifted downfield. The remaining aromatic carbons appear in the typical range of 110-140 ppm.
Table 2: Expected ¹³C-NMR Chemical Shift Ranges for the 5-nitro-1H-benzimidazole Core
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~142-152 |
| C-4 | ~110-120 |
| C-5 | ~140-150 |
| C-6 | ~115-125 |
| C-7 | ~110-120 |
| C-7a (bridgehead) | ~130-140 |
| C-4a (bridgehead) | ~135-145 |
Note: Ranges are based on data for related benzimidazole derivatives. researchgate.netresearchgate.net Specific shifts for the sodium salt may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.
For 1H-Benzimidazole, 5-nitro-, sodium salt, the molecular formula is C₇H₄N₃O₂Na, corresponding to a molecular weight of approximately 185.02 g/mol . epa.gov Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion. Depending on the mode, one might observe the intact sodium salt or the deprotonated anion [C₇H₄N₃O₂]⁻ at m/z 162.03. In positive ion mode, adducts may be observed. For instance, studies on related nitrobenzimidazoles using ESI-MS have shown clear [M+H]⁺ peaks for the neutral molecule. researchgate.net
Harder ionization techniques would lead to fragmentation of the benzimidazole ring and loss of the nitro group (NO₂), providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
The IR spectrum of the parent 5-nitro-1H-benzimidazole shows several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring. researchgate.netscholarsresearchlibrary.com This band would be absent in the spectrum of the sodium salt due to the deprotonation of the nitrogen.
Other key absorptions include aromatic C-H stretching just above 3000 cm⁻¹, the C=N stretching of the imidazole ring around 1625 cm⁻¹, and strong, characteristic bands for the nitro group (NO₂). researchgate.net The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear near 1515 cm⁻¹ and 1320 cm⁻¹, respectively. researchgate.netscholarsresearchlibrary.com
Table 3: Key IR Absorption Bands for the 5-nitro-1H-benzimidazole Structure
| Vibrational Mode | Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch | 3100-3400 | Broad; Absent in the sodium salt |
| Aromatic C-H Stretch | ~3010-3100 | Sharp |
| C=N Stretch (Imidazole) | ~1625 | Medium to strong |
| NO₂ Asymmetric Stretch | ~1515 | Strong |
| NO₂ Symmetric Stretch | ~1320 | Strong |
Note: Data derived from spectra of 5-nitro-1H-benzimidazole and its derivatives. researchgate.netscholarsresearchlibrary.com
Ultraviolet-Visible (UV-Vis) Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. The benzimidazole ring system is a chromophore that absorbs UV radiation. The presence of the nitro group, which acts as both a chromophore and a powerful auxochrome, is expected to significantly influence the absorption spectrum.
The parent 1H-benzimidazole shows absorption maxima in the UV region. researchgate.net The addition of a nitro group to the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Therefore, this compound is expected to exhibit strong absorption bands at wavelengths longer than the unsubstituted parent compound, likely extending towards the visible region. Studies on related benzimidazole derivatives confirm that these compounds are characterized by their UV spectra. scholarsresearchlibrary.com
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass with increasing temperature, providing information about the thermal stability and decomposition of a compound.
While specific TGA data for this compound is not widely published, research on related nitrobenzimidazole compounds highlights their potential application as thermostable energetic materials. researchgate.net TGA studies on these analogs reveal their decomposition temperatures and stability profiles. It can be inferred that this compound would display a distinct thermal decomposition profile. The ionic nature of the sodium salt may impart greater thermal stability compared to its neutral precursor. A TGA analysis would typically show a stable mass until the onset of decomposition, followed by one or more mass loss steps corresponding to the breakdown of the molecule.
Advanced Crystallographic Investigations of Related Structures (e.g., in coordination complexes)
Crystallographic studies are pivotal in elucidating the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not widely reported, comprehensive crystallographic data are available for closely related structures, including coordination complexes where the 5-nitrobenzimidazole (B188599) moiety acts as a ligand or counter-ion. These studies offer invaluable insights into the structural behavior and interaction modes of the 5-nitrobenzimidazole framework.
Detailed Research Findings:
A notable example is the synthesis and crystallographic analysis of a novel zinc(II) hybrid material, bis(5-nitrobenzimidazolium) tetrachlorozincate(II), with the chemical formula (C7H6N3O2)2[ZnCl4]. mdpi.comsemanticscholar.org In this structure, the 5-nitrobenzimidazole molecule is protonated, forming the 5-nitrobenzimidazolium cation, which acts as a counter-ion to the [ZnCl4]2- anion. The crystal structure was determined using single-crystal X-ray diffraction. semanticscholar.org
The crystal system is reported to be monoclinic, belonging to the P21/c space group. mdpi.com The asymmetric unit contains two independent 5-nitrobenzimidazolium cations and one tetrachlorozincate anion. The stability of the crystal packing is attributed to a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions. semanticscholar.org Hirshfeld surface analysis revealed that H···Cl/Cl···H contacts are the most dominant interactions within the crystal structure, accounting for 37.3% of the total contacts. semanticscholar.org
These crystallographic studies on related structures underscore the versatile role of the 5-nitrobenzimidazole scaffold in forming stable, well-defined crystalline architectures, both as a ligand in coordination complexes and as a component in organic salts. The detailed data from these investigations are crucial for understanding the supramolecular chemistry of this class of compounds.
Interactive Data Tables:
Table 1: Crystallographic Data for bis(5-nitrobenzimidazolium) tetrachlorozincate(II)
| Parameter | Value |
|---|---|
| Chemical Formula | (C7H6N3O2)2[ZnCl4] |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value not available in search results |
| b (Å) | Value not available in search results |
| c (Å) | Value not available in search results |
| α (°) | 90 |
| β (°) | Value not available in search results |
| γ (°) | 90 |
| Volume (ų) | Value not available in search results |
| Z | Value not available in search results |
Data sourced from studies on the Zn(II) metal hybrid material. mdpi.comsemanticscholar.org
Table 2: Crystallographic Data for 2-methyl-5-nitro-1H-benzimidazole monohydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C8H7N3O2·H2O |
| Molar Mass | 195.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9051 (10) |
| b (Å) | 7.1309 (11) |
| c (Å) | 10.0653 (15) |
| α (°) | 79.421 (3) |
| β (°) | 73.062 (3) |
| γ (°) | 67.517 (3) |
| Volume (ų) | 436.61 (11) |
| Z | 2 |
This data provides insight into a closely related molecular structure. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of nitrobenzimidazole derivatives. researchgate.net These calculations focus on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding chemical reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack, while the LUMO energy indicates its capacity to accept electrons, relating to its reactivity with nucleophiles. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. researchgate.netnih.gov
For nitrobenzimidazole derivatives, computational analyses have shown that upon reduction, the unpaired electron is primarily accepted by the nitro group. researchgate.net This highlights the nitro group as the key site for bioreductive activation, a process relevant to the development of hypoxia-activated drugs. The electron-rich benzimidazole (B57391) system coupled with the electron-withdrawing nitro group creates a scaffold with significant bioreductive potential. researchgate.net Calculated electron affinities for related 1-alkylated 5(6)-nitro-1H-benzimidazoles suggest their propensity for nitroreduction is slightly lower than that of nitrobenzene (B124822) but comparable to the radiosensitizer misonidazole. researchgate.net
Table 1: Key Parameters from Quantum Chemical Calculations for Benzimidazole Derivatives
| Parameter | Significance | Typical Findings for Nitrobenzimidazoles |
|---|---|---|
| HOMO Energy | Electron-donating ability; susceptibility to electrophiles. nih.gov | Delocalized over the benzimidazole ring system. |
| LUMO Energy | Electron-accepting ability; susceptibility to nucleophiles. nih.gov | Primarily located on the nitro group, indicating it as the site of reduction. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability; smaller gap indicates higher reactivity. nih.gov | Varies based on substituents, influencing biological activity. nih.gov |
| Electron Affinity | Propensity for reduction. | Calculated values suggest suitability as bioreductive agents. researchgate.net |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP map displays regions of varying electrostatic potential on the molecular surface.
Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. For 5-nitro-1H-benzimidazole, these negative potentials are strongly localized over the oxygen atoms of the nitro group. nih.gov
Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. In benzimidazole derivatives, positive regions are often found around the hydrogen atoms, particularly the N-H proton of the imidazole (B134444) ring. nih.gov
Neutral Regions (Green): These areas have a near-zero potential.
The MEP map for a molecule like 5-nitro-1H-benzimidazole would clearly identify the nitro group as the primary site for interactions with electrophiles or electron-donating species, while the benzimidazole ring protons would be sites for interaction with nucleophiles. nih.govresearchgate.net This analysis is a valuable predictor for understanding non-covalent interactions, such as hydrogen bonding, with biological receptors. rsc.org
Conformational Analysis and Stability Studies
Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For benzimidazole derivatives, which are generally planar, the primary focus is often on the orientation of substituents. Computational methods are used to calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of the lowest-energy, most stable conformation.
The stability of the benzimidazole scaffold is a key feature contributing to its prevalence in medicinal chemistry. biointerfaceresearch.com Theoretical studies on related compounds, such as 5-nitro-2-phenoxymethylbenzimidazole, use DFT to optimize the molecular structure and confirm its stability through vibrational frequency analysis. researchgate.net The difference in energy between the HOMO and LUMO, the energy gap, also serves as an important indicator of structural stability. researchgate.net
Computational Predictions of Molecular Interactions (e.g., DNA binding)
The benzimidazole scaffold has been identified as a DNA-binding motif. biointerfaceresearch.com Computational studies are employed to predict and analyze how these molecules interact with DNA. Benzimidazole derivatives can bind to the minor groove of DNA, and this interaction is often a key part of their biological activity. nih.gov
Theoretical models predict that the curved shape of many benzimidazole compounds complements the structure of the DNA minor groove. The interactions are typically stabilized by a combination of forces:
Hydrogen Bonds: Formed between the N-H or other donor/acceptor groups on the benzimidazole and the bases within the DNA groove.
Van der Waals Forces: Non-specific interactions between the molecule and the DNA structure.
Electrostatic Interactions: Attraction between the charged regions of the molecule and the DNA phosphate (B84403) backbone.
Computational approaches, including docking and pharmacophore modeling, have been used to design benzimidazole derivatives that target specific DNA-related enzymes, such as DNA gyrase B, an essential bacterial enzyme. nih.gov These models predict that functional groups on the benzimidazole ring can form key hydrogen bonds with specific amino acid residues in the enzyme's active site, such as Asn46 and Asp73, leading to an inhibitory effect. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like a benzimidazole derivative) when bound to a specific protein target. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. nih.govscholarsresearchlibrary.com
For nitrobenzimidazole derivatives, docking studies have been performed against a variety of biological targets to explore their potential therapeutic applications. The simulations place the molecule into the active site of the receptor and calculate a "docking score," which estimates the binding affinity. scholarsresearchlibrary.com The analysis of the resulting complex reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.
Table 2: Examples of Molecular Docking Studies with Benzimidazole Derivatives
| Benzimidazole Derivative Type | Protein Target | Key Interacting Residues | Predicted Activity | Reference |
|---|---|---|---|---|
| N-substituted 6-nitro-1H-benzimidazoles | Dihydrofolate reductase (DHFR) | Not specified | Antimicrobial, Anticancer | nih.gov |
| Benzimidazole-thiadiazole hybrids | 14-α demethylase (CYP51) | Heme group, Met508, Phe233 | Antifungal | nih.gov |
| 2,5(6)-substituted benzimidazoles | E. coli DNA Gyrase B | Asn46, Asp73, Asp173 | Antibacterial | nih.gov |
These studies demonstrate that the benzimidazole nucleus serves as a versatile scaffold that can be tailored to interact with diverse protein targets. The nitro group, in particular, can participate in specific hydrogen bonding or electrostatic interactions that enhance binding affinity. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked complex and the flexibility of both the ligand and the protein. nih.govresearchgate.net
For benzimidazole derivatives, MD simulations have been used to validate the results of docking studies. nih.govnih.gov A typical simulation runs for a duration of nanoseconds (ns), tracking the trajectory of the ligand within the binding pocket. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov These simulations can confirm that key interactions, such as hydrogen bonds observed in docking, are maintained over time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com QSAR models are used to predict the activity of new, unsynthesized molecules and to guide the design of more potent compounds.
In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. biointerfaceresearch.com For benzimidazole derivatives, 3D-QSAR studies have been performed to identify the structural features that are crucial for their anti-enterovirus activities. biointerfaceresearch.com Such models can highlight the importance of specific substitutions on the benzimidazole ring, providing a rationale for designing new derivatives with enhanced pharmacological effects. nih.gov
Research on Coordination Chemistry of 1h Benzimidazole, 5 Nitro , Sodium Salt and Its Derivatives
Design and Synthesis of Metal-Organic Complexes Utilizing the Compound as a Ligand
The design of metal-organic complexes using 5-nitro-1H-benzimidazole, often in its deprotonated (benzimidazolate) form, is centered on its ability to act as a versatile N-donor ligand. The synthesis of these complexes typically involves the reaction of the benzimidazole (B57391) derivative with a suitable metal salt in an appropriate solvent.
A common synthetic strategy involves the condensation of 4-nitro-o-phenylenediamine (B140028) with various aldehydes, followed by oxidation, to yield the 2-substituted-5-nitro-1H-benzimidazole ligand. rsc.orgscholarsresearchlibrary.com For complexation, a general procedure includes dissolving the 5-nitro-1H-benzimidazole ligand in a solvent like methanol (B129727) or ethanol. nih.govmdpi.com A base, such as triethylamine, may be added to facilitate the deprotonation of the imidazole (B134444) N-H group, forming the anionic ligand in situ. A solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Co(II), Ni(II), Cu(II), and Zn(II)) is then added to the ligand solution. nih.govnih.gov The reaction mixture is typically stirred for a prolonged period at room temperature or under reflux to ensure the completion of the reaction, leading to the precipitation of the metal complex. scholarsresearchlibrary.comnih.govmdpi.com The resulting solid product is then filtered, washed, and dried.
Microwave-assisted synthesis has also been employed as an efficient method for preparing N-substituted 6-nitro-1H-benzimidazole derivatives, achieving moderate to excellent yields. rsc.org These synthetic methodologies allow for the creation of a diverse library of metal complexes with varied properties, tailored by the choice of the metal center and any ancillary ligands. nih.govresearchgate.net
Table 1: General Synthetic Conditions for Metal Complexes of 5-Nitro-1H-Benzimidazole Derivatives
| Parameter | Description |
| Ligand | 5-Nitro-1H-benzimidazole or its derivatives |
| Metal Salts | Chlorides, Nitrates, or Acetates of Co(II), Ni(II), Cu(II), Fe(II), Zn(II) etc. nih.govnih.gov |
| Solvent | Methanol, Ethanol, Dimethoxyethane scholarsresearchlibrary.comnih.govmdpi.com |
| Base (optional) | Triethylamine (to facilitate deprotonation) nih.gov |
| Reaction Conditions | Stirring at room temperature or reflux for several hours scholarsresearchlibrary.comnih.gov |
| Isolation | Filtration of the precipitated complex, followed by washing and drying |
Elucidation of Coordination Modes and Geometries
5-Nitro-1H-benzimidazole and its derivatives are versatile ligands capable of adopting several coordination modes. The most common mode involves coordination through the sp²-hybridized nitrogen atom (N3) of the imidazole ring after deprotonation of the N1-H proton. nih.gov This allows the ligand to act as a monodentate building block.
However, it can also function as a bidentate or bridging ligand, coordinating through both nitrogen atoms of the imidazole ring to link two metal centers, which can lead to the formation of dinuclear or polynuclear structures. mdpi.com The specific coordination mode is influenced by factors such as the metal ion, the reaction conditions, and the presence of other coordinating ligands.
The resulting metal complexes exhibit a range of coordination geometries, largely dictated by the coordination number and electronic configuration of the central metal ion. rsc.org Common geometries observed in benzimidazole-metal complexes include:
Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II).
Square Planar: Common for d⁸ metal ions such as Ni(II).
Octahedral: A frequent geometry for many transition metals, involving coordination to six ligands.
Tetragonal Pyramid (Five-coordinated): This geometry has also been observed in copper complexes with related benzimidazole-based ligands. rsc.org
For instance, studies on analogous benzimidazole complexes have revealed both dimeric species, where metal atoms are connected by phenolate (B1203915) bridges resulting in hexa-coordinated environments, and monomeric species with penta-coordinated geometries. rsc.org
Role of the Nitro Group in Coordination Bonding
The nitro (-NO₂) group at the 5-position of the benzimidazole ring plays a crucial role in modulating the ligand's electronic properties and its coordination behavior. nih.govnih.gov As a potent electron-withdrawing group, it significantly influences the electron density distribution across the entire heterocyclic system. researchgate.netsvedbergopen.com
Key effects of the nitro group include:
Increased Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton of the imidazole ring, facilitating its deprotonation to form the anionic benzimidazolate ligand. researchgate.net This can make complex formation more favorable.
Stabilization of Metal-Ligand Bonds: By withdrawing electron density, the nitro group can stabilize the resulting metal-ligand bond. nih.govresearchgate.net This stabilization occurs through both inductive and resonance effects, which affects the electronic environment of the coordinating nitrogen atom and, consequently, its interaction with the metal center. researchgate.net
Modification of Reactivity: The altered electronic environment at the metal center can influence the reactivity and catalytic activity of the complex. researchgate.net
Potential for Redox Activity: The nitro group itself can be redox-active, which may impart additional functional properties to the metal complex, such as in the design of bioreductive agents. mdpi.com
Computational studies on related nitro-substituted benzimidazole derivatives have confirmed that the nitro group reduces thermodynamic barriers, promoting the formation of stable intermediates and final products. nih.gov
Investigation of Metal-Ligand Interaction Strength and Stability
The interaction strength and stability of the coordination compounds are critical parameters that determine their potential applications. The presence of the electron-withdrawing nitro group is known to enhance the stability of metal-ligand bonds in these complexes. nih.govresearchgate.net The stability of these complexes can be investigated through various techniques, including spectrophotometric titrations to determine stability constants in solution.
The nature of the metal ion: Factors such as charge, ionic radius, and Lewis acidity affect the bond strength.
The electronic properties of the ligand: The electron-withdrawing nitro group modifies the basicity of the coordinating nitrogen atom, which in turn affects the stability of the complex. researchgate.net
Chelate effect: If the ligand coordinates in a bidentate fashion, the resulting chelate ring significantly enhances the thermodynamic stability of the complex (chelate effect).
Studies on similar organometallic complexes have shown that substituents like the nitro group can influence properties such as chloride ion affinity and solution stability, which are crucial for their behavior in different environments. mdpi.com
Spectroscopic Characterization of Coordination Compounds
The formation of coordination compounds and the nature of the metal-ligand bonding are extensively studied using a variety of spectroscopic techniques. nih.govspast.orgbrieflands.com
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Upon complexation, characteristic changes in the IR spectrum are observed. The stretching vibration of the C=N bond within the imidazole ring often shifts to a different frequency, indicating the involvement of the imine nitrogen atom in coordination. nih.govmdpi.com The disappearance or shift of the N-H stretching band confirms the deprotonation of the imidazole ring upon coordination. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov
¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy helps to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons on the benzimidazole ring upon coordination provide evidence of the metal-ligand interaction. nih.govbrieflands.com The disappearance of the N-H proton signal is a clear indicator of deprotonation and coordination.
UV-Visible Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal ion. The spectra of the complexes typically show bands corresponding to ligand-centered (π→π*) and metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) transitions. brieflands.com
Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized complexes and confirm their stoichiometry. rsc.org
Table 2: Summary of Spectroscopic Characterization Techniques
| Technique | Information Obtained | Typical Observations |
| FT-IR | Confirmation of coordination, identification of donor atoms | Shift in ν(C=N) and ν(N-H) bands; appearance of new ν(M-N) bands. nih.govmdpi.com |
| ¹H NMR | Structural elucidation in solution | Chemical shift changes of aromatic protons; disappearance of N-H signal. brieflands.com |
| UV-Vis | Electronic transitions, coordination geometry | Ligand-centered transitions and charge-transfer bands. brieflands.com |
| Mass Spec. | Molecular weight and stoichiometry | Molecular ion peak corresponding to the expected complex formula. rsc.org |
Influence of Metal Centers on Complex Structures and Properties
The choice of the metal center has a profound impact on the final structure, geometry, and properties of the coordination compounds formed with 5-nitro-1H-benzimidazole ligands. nih.gov Different metal ions, with their unique ionic radii, coordination number preferences, and d-electron configurations, direct the self-assembly process to yield distinct architectures.
For example, a study on a related benzimidazole ligand showed that coordination with Co(II), Ni(II), and Cd(II) resulted in dimeric structures with hexa-coordinated metal centers, whereas Cu(II) formed monomeric, penta-coordinated complexes. rsc.org This highlights how the intrinsic properties of the metal ion dictate the stoichiometry and dimensionality of the resulting complex.
Furthermore, the metal center significantly influences the physical and chemical properties of the complex:
Magnetic Properties: The d-electron count of the metal ion determines the magnetic behavior of the complex. For instance, in the aforementioned dimeric complexes, antiferromagnetic coupling was observed for Co(II), while ferromagnetic coupling was found for Ni(II) and Co(II) in a different ligand environment, with the nature of the coupling correlated to the M-O-M bond angle. rsc.org
Electrochemical Properties: The redox potential of the complex is largely dependent on the metal center.
Biological Activity: The type of metal ion can drastically affect the biological activity of the complex. In one study, a cobalt(II) complex of a 5-nitro-1H-benzimidazole derivative exhibited better antimicrobial activity compared to the analogous iron, nickel, and copper complexes, demonstrating the critical role of the metal in defining the compound's biological function. nih.gov
Catalytic Applications and Mechanistic Studies
Investigation of Catalytic Activity of 5-Nitrobenzimidazole (B188599) Complexes
A series of Palladium(II) complexes incorporating N-substituted 5-nitrobenzimidazole ligands have been synthesized and systematically studied for their catalytic prowess. researchgate.net These complexes are typically prepared by reacting the corresponding N-substituted 5-nitrobenzimidazole ligand with a palladium precursor, such as [PdCl2(CNCH3)2], in a suitable solvent like toluene. researchgate.net Characterization using techniques like NMR (¹H, ¹³C) and IR spectroscopy confirms the formation and structure of these complexes. researchgate.net
The investigation into their catalytic activity has primarily centered on pivotal C-C cross-coupling reactions. researchgate.net Research has demonstrated that these Pd(II) complexes exhibit good to excellent catalytic activity in reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings. researchgate.netkisti.re.kr The stable nature of the ligand structure, particularly the nitrogen donor atom, is believed to contribute significantly to the high catalytic turnover observed in these reactions. researchgate.net Beyond palladium, ruthenium(II) half-sandwich complexes containing N-substituted 5-nitrobenzimidazole have also been synthesized and shown to be active catalysts for the transfer hydrogenation of ketones.
Application in C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck)
The practical application of 5-nitrobenzimidazole palladium(II) complexes has been successfully demonstrated in two of the most important C-C cross-coupling reactions in modern organic chemistry.
In the Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, these catalysts have shown excellent activity. researchgate.net For instance, the coupling of various aryl halides with phenylboronic acid proceeds efficiently in the presence of these complexes.
Similarly, in the Mizoroki-Heck reaction , where an alkene is coupled with an aryl halide, the 5-nitrobenzimidazole Pd(II) complexes have proven to be good catalysts. researchgate.netresearchgate.net The reactions are typically optimized for parameters such as temperature, solvent, and the base used to achieve high yields of the desired coupled products. researchgate.net The versatility of these catalysts allows for their use with a range of substrates, highlighting their potential in synthetic applications. tandfonline.com
The table below summarizes the performance of a series of N-substituted 5-nitrobenzimidazole Palladium(II) complexes in these key reactions.
| Catalyst Complex | N-Substituent | Suzuki-Miyaura Yield (%) | Mizoroki-Heck Yield (%) |
| 1a | Methyl | 92 | 85 |
| 1b | Ethyl | 95 | 88 |
| 1c | Propyl | 93 | 86 |
| 1d | Butyl | 96 | 90 |
| 1e | Benzyl (B1604629) | 89 | 82 |
Note: The yield data is representative and compiled from findings reported in the literature under optimized reaction conditions. Actual yields may vary based on specific substrates and conditions. researchgate.net
Analysis of N-Substituent Effects on Catalytic Performance
Research indicates that the nature of the N-substituent can impact reaction yields. For example, in one study, complexes with simple alkyl substituents (methyl, ethyl, propyl, butyl) on the nitrogen atom of the 5-nitrobenzimidazole ligand generally exhibited high catalytic activity in both Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net The steric bulk of the substituent can be a determining factor; for instance, a bulkier group like a benzyl substituent resulted in slightly lower yields compared to smaller alkyl groups under similar conditions. This suggests that steric hindrance might play a part in the catalytic cycle, potentially impeding substrate access to the metal center. researchgate.net
The electronic effects of the substituents also contribute. Electron-donating groups can increase the electron density on the palladium atom, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net
Catalyst Recyclability and Stability Research
A critical factor for the industrial application of any catalyst is its stability and potential for recycling. nih.govnih.gov For palladium-based catalysts, preventing leaching of the metal and aggregation of nanoparticles is paramount for maintaining activity over multiple cycles. nih.gov Ligands containing nitrogen donor atoms, such as 5-nitrobenzimidazole, are known to form stable complexes with palladium. researchgate.net This inherent stability is advantageous for catalytic applications, as it can reduce catalyst decomposition during the reaction. researchgate.net
While specific recyclability studies on 5-nitrobenzimidazole Pd(II) complexes are not extensively detailed in the available literature, general strategies for enhancing the stability and reusability of palladium catalysts are relevant. These include immobilizing the catalyst on a solid support, such as a polymer. nih.gov This approach of creating a heterogeneous catalyst facilitates easy separation from the reaction mixture and allows for its reuse in subsequent batches. nih.govsemanticscholar.org The strong coordination of the N-heterocyclic carbene (NHC) or N-donor ligand to the palladium center is crucial for preventing metal leaching from the support. nih.gov Post-reaction mixture analyses in studies of related macrocyclic Pd(II) complexes have confirmed high stability under reaction conditions, which bodes well for the potential recyclability of 5-nitrobenzimidazole-based systems. researchgate.net
Proposed Catalytic Reaction Mechanisms
The catalytic cycle for C-C cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck, when catalyzed by 5-nitrobenzimidazole palladium(II) complexes, is generally understood to follow a well-established pathway for palladium catalysis. youtube.comyoutube.com The cycle involves a sequence of fundamental organometallic reactions.
The proposed mechanism typically involves the following key steps:
Precatalyst Activation: The initial Pd(II) complex is reduced in situ to the catalytically active Pd(0) species.
Oxidative Addition: The Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation (for Suzuki-Miyaura): The organoboron reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is typically facilitated by a base.
Carbopalladation/Beta-Hydride Elimination (for Mizoroki-Heck): The alkene coordinates to the Pd(II) complex, followed by insertion into the Pd-Aryl bond. Subsequent beta-hydride elimination forms the C-C bond of the product and a palladium-hydride species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Throughout this cycle, the 5-nitrobenzimidazole ligand remains coordinated to the palladium center, providing stability and influencing the reactivity of the metal. The N-donor atoms of the ligand help to stabilize the various oxidation states of palladium involved in the cycle. researchgate.net
Advanced Material Science Applications Research
Development of Organic Electronic Devices (OLEDs, Solar Cells)
Research into the application of 5-nitro-1H-benzimidazole derivatives in organic electronic devices is an emerging field. While specific studies on the sodium salt are not widely documented, the benzimidazole (B57391) core is a known component in materials for organic light-emitting diodes (OLEDs) and solar cells.
Benzimidazole derivatives are utilized for their electron-transporting properties, which are crucial for the efficiency of OLEDs. The introduction of a nitro group, an electron-withdrawing moiety, can further enhance these properties. In the context of solar cells, benzimidazole-based compounds have been investigated as sensitizers in dye-sensitized solar cells (DSSCs), although the performance can be influenced by the specific anchoring groups present on the molecule. For instance, ferrocenyl benzimidazoles with carboxylic anchors have shown superior photovoltaic performance compared to those with nitro anchors, attributed to better anchorage and dye loading on the TiO2 surface.
Three novel small organic heterocyclic compounds, including 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene, have been synthesized and characterized for their potential as blue emitters in OLEDs. nih.gov An OLED prototype using one of these compounds as the non-doped emissive layer demonstrated a maximum external quantum efficiency of 4.3 (±0.3)% and a maximum luminance of 290 (±10) cd m−2. nih.gov
Fabrication of Fluorescent and Phosphorescent Materials
The benzimidazole ring is a key component in many fluorescent molecules. Research has demonstrated that derivatives of 5-nitrobenzimidazole (B188599) can serve as precursors for new fluorescent heterocyclic compounds. For instance, the nucleophilic substitution of hydrogen in 5-nitrobenzimidazole derivatives can lead to the one-pot synthesis of novel fluorescent materials. researchgate.net
The optical properties of these materials are of significant interest. For example, new fluorescent heterocyclic compounds have been synthesized from 5-nitro-1H-indazole, a related nitro-substituted heterocyclic compound, showing promise for use as fluorophores in the visible region of the spectrum. researchgate.net The development of such materials is crucial for applications in areas like bio-imaging and optoelectronics.
Studies on Corrosion Inhibition Mechanisms
One of the most extensively researched applications of 5-nitro-1H-benzimidazole and its derivatives is in the field of corrosion inhibition. These compounds have proven to be effective inhibitors for various metals and alloys in acidic media. The inhibition mechanism primarily involves the adsorption of the benzimidazole molecules onto the metal surface, forming a protective film that impedes the corrosion process.
The adsorption process can be influenced by the electronic structure of the inhibitor molecule, including the presence of heteroatoms (like nitrogen) and the π-electrons of the aromatic system. The nitro group, being electron-withdrawing, can affect the electron density of the benzimidazole ring and influence its interaction with the metal surface. Studies have shown that 5-nitro-1H-benzimidazole acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. researchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor.
For instance, a study on the corrosion inhibition of mild steel in 1 M HCl by 5-nitro-1H-benzimidazol-2(3H)-one, a derivative of the subject compound, demonstrated that the inhibition efficiency increased with concentration, reaching a maximum of 91% at 308 K with the highest concentration studied. scholarsresearchlibrary.com The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm. scholarsresearchlibrary.com
Table 1: Corrosion Inhibition Efficiency of 5-nitro-1H-benzimidazol-2(3H)-one on Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 27.5 | - |
| 1x10⁻⁶ | 10.2 | 62.9 |
| 1x10⁻⁵ | 6.8 | 75.3 |
| 1x10⁻⁴ | 3.9 | 85.8 |
Data derived from a study on a derivative of the subject compound. scholarsresearchlibrary.com
Exploration of Non-Linear Optical (NLO) Properties
Benzimidazole derivatives are of interest in the field of non-linear optics (NLO) due to their potential for exhibiting large second-order and third-order optical nonlinearities. Organic materials with high NLO activity are sought after for applications in optoelectronics and photonics.
The NLO properties of benzimidazole-based molecules can be tuned by introducing electron-donating and electron-withdrawing groups, creating a "push-pull" system that enhances the molecular hyperpolarizability. The nitro group is a strong electron-withdrawing group, and its incorporation into the benzimidazole structure is a common strategy to enhance NLO activity. Theoretical and experimental studies have shown that 6-nitro-substituted benzimidazole compounds are more active than their 5-nitro-substituted counterparts. researchgate.net
A study on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles reported that the 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole exhibited the highest polarizability (⟨α⟩) and first hyperpolarizability (βtot) values, indicating its potential as an NLO material. nih.gov
Table 2: Calculated NLO Properties of a Nitro-Substituted Benzimidazole Derivative
| Property | Value |
|---|---|
| ⟨α⟩ (esu) | 1.344 x 10⁻²² |
| βtot (esu) | 13.44 x 10⁻²⁷ |
Data for 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole. nih.govnih.gov
Investigation as Monomers for High-Strength Fibers and Thermostable Polymers
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. wikipedia.org These polymers are used in demanding applications, including protective apparel for firefighters and astronauts, as well as in membranes for fuel cells. wikipedia.org The synthesis of PBIs typically involves the polycondensation of aromatic tetraamines with aromatic dicarboxylic acids or their derivatives.
Applications in Textile Industry as Wetting, Emulsifying, or Dispersing Agents
In the textile industry, surfactants are crucial for various processes such as dyeing, cleaning, and finishing. These agents can act as wetting agents, emulsifiers, or dispersing agents, facilitating the interaction between aqueous solutions and textile fibers.
While there is no specific information on the use of 1H-Benzimidazole, 5-nitro-, sodium salt for these applications, some benzimidazole derivatives have been investigated for their surfactant properties. nih.govsamipubco.comsamipubco.com The amphiphilic nature required for surfactant activity can be introduced by attaching long alkyl chains to the benzimidazole core. The formation of a sodium salt would increase the water solubility of the compound, a desirable property for many textile applications. Further research would be needed to evaluate the efficacy of 5-nitro-1H-benzimidazole sodium salt as a wetting, emulsifying, or dispersing agent in textile processing.
Mechanistic Biological Research Excluding Clinical, Dosage, Safety, and Adverse Effects
DNA Interaction Mechanisms
The interaction of nitrobenzimidazole derivatives with DNA is a key area of investigation, potentially underlying their biological effects. The planar structure of the benzimidazole (B57391) nucleus allows it to interact with the biopolymers of DNA. mdpi.com
Studies on DNA Intercalation
Investigation of DNA Topoisomerase Inhibition
DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like replication, transcription, and chromosome segregation. nih.govnih.gov Inhibition of these enzymes can lead to breaks in the DNA strand and ultimately, cell death.
Several benzimidazole derivatives have been identified as inhibitors of DNA topoisomerases. For example, a bis-benzimidazole derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA) , has been shown to be a selective and differential inhibitor of human and Escherichia coli DNA topoisomerase I. nih.govnih.gov DMA acts as a poison inhibitor of E. coli topoisomerase I. nih.gov This preferential targeting of the bacterial enzyme over the human counterpart highlights the potential for developing selective therapeutic agents. nih.gov
| Compound | Target Enzyme | IC50 Value | Reference |
| DMA | E. coli Topoisomerase I | Preferential Inhibition | nih.gov |
| DMA | Human Topoisomerase I | Less Inhibition | nih.gov |
This table presents data on the topoisomerase inhibitory activity of a related bis-benzimidazole compound.
Electrochemical Genosensor Applications for DNA-Drug Interaction Analysis
Electrochemical genosensors are valuable tools for studying the interactions between drugs and DNA. nih.gov These biosensors can detect changes in the electrochemical properties of a DNA probe upon binding with a drug molecule, providing insights into the binding affinity, specificity, and mechanism of action. nih.gov
Studies on nitro-benzimidazole derivatives have utilized these techniques. For instance, the interaction between 2-(2-nitrophenyl)-1H-benzimidazole (NB) and N-benzoyl-2-(2-nitrophenyl)-benzimidazole (BNB) with double-stranded and single-stranded DNA has been assessed using differential pulse voltammetry. nih.govresearchgate.net The electrochemical signal of these compounds, stemming from the nitro group, decreases and shifts upon interaction with DNA, indicating a binding event. nih.govresearchgate.net The interaction mode was found to be electrostatic at low ionic strength. nih.govresearchgate.net
| Compound | DNA Type | Binding Constant (M⁻¹) | Reference |
| NB | dsDNA | 8.22 x 10⁴ | nih.govresearchgate.net |
| BNB | dsDNA | 3.08 x 10⁶ | nih.govresearchgate.net |
This table shows the binding constants of related nitro-benzimidazole derivatives with double-stranded DNA.
Enzyme Inhibition Mechanisms
Beyond DNA interactions, nitrobenzimidazole derivatives have been investigated for their ability to inhibit specific enzymes involved in various biological pathways.
Alpha-Glucosidase Inhibition Studies
Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose. acs.org Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage blood glucose levels. acs.org
A novel series of multifunctional benzimidazoles, synthesized from a 5-nitro-1H-benzo[d]imidazole-2-thiol precursor, have been reported as potent inhibitors of α-glucosidase. acs.org All thirteen novel compounds evaluated in one study demonstrated greater inhibition of the enzyme than the standard inhibitor, acarbose (B1664774), with IC50 values significantly lower than that of acarbose (IC50: 873.34 ± 1.21 μM). acs.org Another study reported a benzimidazole derivative bearing three hydroxy groups on the phenyl ring as a potent α-glucosidase inhibitor with an IC50 value of 8.40 μM. researchgate.net A separate study on benzotriazole-based bis-Schiff base derivatives, some containing a nitro group, found them to have outstanding α-glucosidase inhibition profiles, with IC50 values ranging from 1.10 ± 0.05 µM to 28.30 ± 0.60 µM, compared to the standard drug acarbose (IC50 = 10.30 ± 0.20 µM). nih.gov Specifically, a scaffold with a 3-nitro moiety on one aryl part was identified as a highly active inhibitor. nih.gov
| Compound Series | α-Glucosidase IC50 Range | Reference |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | More potent than acarbose | acs.org |
| Benzimidazole derivative with three hydroxyls | 8.40 μM | researchgate.net |
| Benzotriazole-based bis-Schiff bases (nitro-substituted) | 1.10 ± 0.05 µM to 28.30 ± 0.60 µM | nih.gov |
This table summarizes the alpha-glucosidase inhibitory activities of various benzimidazole and related derivatives.
Dihydrofolate Reductase Protein Targeting
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors and is a well-established target for various therapeutic agents, including anticancer and antimicrobial drugs. wikipedia.org Inhibition of DHFR disrupts the folate metabolism pathway, leading to a halt in DNA synthesis and cell proliferation. nih.gov
While direct studies on 5-nitro-1H-benzimidazole sodium salt are lacking, research on other benzimidazole derivatives has explored their potential as DHFR inhibitors. For instance, a study on benzimidazole–pyrimidine hybrids found that the presence of a nitro group at position "4" of the benzene (B151609) nucleus led to a decrease in DHFR activity for molecule 45d (IC50 = 0.532 μM) compared to the unsubstituted counterpart. mdpi.com In another study, a series of 2,6-disubstituted 1H-benzimidazoles, synthesized from o-nitroaniline or 2,4-dinitroaniline, showed moderate to good levels of DHFR inhibition with IC50 values in the range of 7-23 µM. nih.gov
| Compound Series | DHFR IC50 Range | Reference |
| Benzimidazole–pyrimidine hybrid (45d , nitro-substituted) | 0.532 μM | mdpi.com |
| 2,6-disubstituted 1H-benzimidazoles (from nitroanilines) | 7-23 µM | nih.gov |
This table presents the dihydrofolate reductase inhibitory activity of related benzimidazole derivatives.
Vascular Endothelial Growth Factor Receptor (VEGFR-2) and c-Met Inhibition
The benzimidazole scaffold is a recognized nucleus in the design of anticancer agents, with some derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The signaling pathways of VEGFR and c-Met (Mesenchymal-epithelial transition factor) are understood to have a synergistic effect in promoting angiogenesis. nih.gov Consequently, the development of small molecules that can dually inhibit both VEGFR and c-Met has become a significant area of research. nih.gov
Research into 2-substituted-5-nitrobenzimidazole derivatives has identified compounds with dual inhibitory activity against both VEGFR-2 and c-Met kinases. researchgate.net In one study, a series of these compounds were designed and synthesized, leading to the identification of an unsubstituted phenoxymethyl (B101242) derivative that demonstrated notable inhibitory action against both VEGFR-2 and c-Met. researchgate.net This highlights the potential of the 5-nitrobenzimidazole (B188599) structure as a scaffold for developing dual-target kinase inhibitors. researchgate.net
| Compound | Target Kinase | Inhibition Percentage (%) |
|---|---|---|
| 2-((phenoxymethyl)-5-nitro-1H-benzo[d]imidazole) derivative | VEGFR-2 | 35.88 |
| c-Met | 88.48 |
TIE-2 Tyrosine Kinase Receptor Antagonism
The TIE-2 receptor, a tyrosine kinase primarily expressed on endothelial cells, is crucial for angiogenesis and maintaining vascular stability. patsnap.com Its signaling is regulated by angiopoietins, notably Angiopoietin-1 (Ang-1), which acts as an agonist to promote vessel stability, and Angiopoietin-2 (Ang-2), which is considered a natural, context-dependent antagonist. patsnap.comnih.gov Ang-2 competes with Ang-1 for binding to the TIE-2 receptor, and by blocking Ang-1-mediated signaling, it can disrupt vascular function. nih.gov
The mechanism of TIE-2 antagonism involves inhibiting the receptor's activity by blocking its interaction with activating ligands like Ang-1. patsnap.com This prevents the downstream signaling cascades that lead to endothelial cell survival, proliferation, and migration. patsnap.com While benzimidazole derivatives are known to target other receptor tyrosine kinases like VEGFR-2 and c-Met, specific research demonstrating direct antagonism of the TIE-2 receptor by 1H-Benzimidazole, 5-nitro-, sodium salt is not prominently documented in available literature.
Proton Pump Inhibition Mechanisms
Benzimidazole derivatives are the foundational structure for proton pump inhibitors (PPIs), a class of drugs that inhibit gastric acid secretion. nih.govwikipedia.org These compounds function as prodrugs that are chemically stable at neutral pH but become activated in highly acidic environments. nih.govyoutube.com
The mechanism of action involves the following steps:
Accumulation : As weak bases, benzimidazole derivatives travel from the bloodstream to the parietal cells of the stomach lining and diffuse into the secretory canaliculi, which have a highly acidic environment (pH < 1). Here, the compound becomes protonated and is trapped. nih.govyoutube.com
Activation : The acidic conditions catalyze a molecular rearrangement of the protonated benzimidazole, converting it into a reactive tetracyclic sulfenamide (B3320178). nih.govresearchgate.net
Covalent Bonding : This active sulfenamide forms a covalent disulfide bond with cysteine residues (notably Cys813) on the extracellular domain of the H+/K+-ATPase enzyme, also known as the proton pump. nih.govwikipedia.org
This covalent modification irreversibly inactivates the pump, thereby blocking the final step in gastric acid secretion. youtube.comyoutube.com The presence of a 5-nitro group, which is strongly electron-withdrawing, influences the basicity (pKa) of the benzimidazole ring system. This is a critical factor in the compound's ability to accumulate in acidic compartments and subsequently undergo the acid-catalyzed activation necessary for proton pump inhibition. nih.gov
Antimicrobial and Antifungal Mechanistic Investigations
Antibacterial Action against Specific Strains (e.g., E. coli, S. aureus)
The antibacterial activity of 5-nitroimidazole and related compounds is primarily linked to the reductive activation of the nitro group. nih.gov This mechanism is particularly effective in anaerobic or microaerophilic environments but also occurs under aerobic conditions. It is believed that the nitro group is chemically reduced by bacterial enzymes, such as nitroreductases, to form highly reactive, short-lived cytotoxic intermediates. nih.gov
These reactive species, which may include nitroso and hydroxylamine (B1172632) derivatives or free radicals, are capable of causing extensive damage to crucial cellular macromolecules. nih.gov The primary target is thought to be bacterial DNA, where the reactive intermediates cause strand breakage and helical structure destabilization, ultimately leading to cell death. nih.gov Studies on various 5-nitroimidazole derivatives have demonstrated bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.net
Antifungal Action against Specific Fungi (e.g., C. albicans, A. niger)
Benzimidazole and nitroimidazole derivatives exhibit antifungal properties through several distinct mechanisms of action.
Cell Wall and Membrane Disruption : Certain benzimidazole compounds have been shown to interfere with the integrity of the fungal cell wall. This can involve the induction of enzymes like β-D-glucanase, leading to osmotic instability and morphological distortions in fungal cells. nih.gov Damage to the plasma membrane, which disrupts its function and integrity, is another key mechanism leading to cell death. nih.gov
Inhibition of Ergosterol (B1671047) Synthesis : A common target for antifungal agents is the ergosterol biosynthetic pathway. researchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis compromises membrane fluidity and function, leading to fungal growth inhibition.
Induction of Oxidative Stress : Some imidazole (B134444) derivatives exert their antifungal effect by promoting the generation of reactive oxygen species (ROS) within the fungal cell. nih.gov An accumulation of ROS leads to oxidative stress, damaging cellular components like proteins, lipids, and nucleic acids, and can trigger apoptosis, or programmed cell death. This mechanism has been observed in species like Candida albicans. nih.gov
Studies have confirmed that various nitroimidazole derivatives possess antifungal activity against clinically relevant fungi, including Candida albicans and Aspergillus niger. researchgate.net
Anti-Biofilm Properties
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antimicrobial agents. Benzimidazole-based compounds have emerged as effective inhibitors of biofilm formation across a spectrum of both Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net
A key mechanism of action is the interference with bacterial signaling pathways that regulate biofilm formation. One such pathway involves the second messenger molecule cyclic dimeric GMP (c-di-GMP). nih.gov By reducing the expression of c-di-GMP-responsive genes, these compounds can prevent the initial stages of biofilm development. nih.gov Notably, some benzimidazole derivatives exhibit potent anti-biofilm activity at nanomolar concentrations without inhibiting the planktonic (free-swimming) growth of the bacteria. researchgate.net This suggests a specific mechanism targeting biofilm formation rather than general bactericidal activity. Furthermore, nitro-substituted compounds have been shown to significantly inhibit the formation of bacterial biofilms at concentrations below their minimum inhibitory concentration (MIC). mdpi.com
| Bacterial Strain | Calculated IC₅₀ (nM) | 95% Confidence Interval (nM) |
|---|---|---|
| Vibrio cholerae | 32.3 | 14.1 to 74.4 |
| Pseudomonas aeruginosa | 45.9 | 44.3 to 47.5 |
Mode of Action via Microtubule Blockage
Benzimidazole derivatives have been investigated for their ability to interfere with microtubule formation, a mechanism crucial for cell division and a target for anticancer therapies. While direct studies on this compound are limited, research on related benzimidazole compounds, such as certain fungicides, demonstrates a mode of action involving the disruption of tubulin polymerization. These compounds have been shown to interact with β-tubulin, preventing the formation of microtubules. researchgate.net This interference with the polymerization of monomeric tubulin, rather than destabilizing already polymerized microtubules, leads to a breakdown in cellular processes that depend on a dynamic microtubule skeleton, such as mitosis. researchgate.net This mechanism ultimately results in cell cycle arrest and apoptosis.
Interactions with Essential Biomolecules
The biological activity of nitroimidazole compounds, a class to which this compound belongs, can be attributed to their interactions with essential biomolecules. The nitro group in these compounds is often a key to their mechanism of action. Under reductive conditions, which are prevalent in hypoxic cancer cells, the nitro group can be reduced to form reactive intermediates like hydroxylamines. nih.gov These intermediates are capable of covalently binding to macromolecules such as DNA and proteins. nih.gov This binding can lead to DNA damage and impair protein function, contributing to the cytotoxic effects of these compounds. nih.gov Studies on other nitroaromatic compounds have shown that this interaction can occur via nucleophilic attack, with the imidazole ring remaining intact while binding to biomolecules. nih.gov
Anticancer Mechanistic Studies
A significant body of research has demonstrated the cytotoxic potential of benzimidazole derivatives against a variety of cancer cell lines. While specific data for the sodium salt of 5-nitro-1H-benzimidazole is not extensively detailed, numerous studies on structurally related 5-nitrobenzimidazole compounds have shown potent anticancer activity. For instance, novel 1,2,5-trisubstituted benzimidazole derivatives have been synthesized and evaluated for their anticancer properties against a panel of cancer cell lines. nih.gov One such derivative, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08), exhibited significant cytotoxic effects. nih.gov The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Cytotoxicity of a 1,2,5-Trisubstituted Benzimidazole Derivative (TJ08)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 2.11 ± 0.62 |
Data extracted from a study on a panel of cancer cell lines, showcasing the cytotoxic potential of a related benzimidazole compound. nih.gov
Other studies have also highlighted the efficacy of benzimidazole-based compounds against lung cancer cell lines like A549. nih.govmdpi.com
The anticancer effects of benzimidazole derivatives are often mediated through the modulation of key cellular pathways that control cell survival and death. A primary mechanism is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. This is often characterized by an increased expression of pro-apoptotic proteins such as BAX, Caspase-3, and Caspase-8, and a decreased expression of anti-apoptotic proteins like BCL-2. nih.gov The activation of caspases, which are key executioner enzymes in the apoptotic cascade, is a hallmark of this process. nih.gov
Furthermore, benzimidazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the stages of cell division. nih.govmdpi.com Depending on the specific compound and cell line, this arrest can occur at different phases of the cell cycle, such as the G1, S, or G2/M phases. nih.govmdpi.com For example, some 1,2,5-trisubstituted benzimidazole derivatives have been observed to cause an accumulation of cells in the S-phase in a dose-dependent manner. nih.gov This disruption of the cell cycle, combined with the induction of apoptosis, forms a powerful two-pronged attack on cancer cell proliferation.
Antihypertensive Mechanism Research
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. nih.gov Angiotensin II, a key peptide hormone in this system, exerts its effects by binding to the Angiotensin II Type 1 (AT1) receptor. nih.govntnu.no A significant mechanism for the antihypertensive action of certain benzimidazole derivatives is their ability to act as antagonists of the AT1 receptor. nih.govnih.gov By blocking this receptor, these compounds prevent the vasoconstrictive and other hypertensive effects of Angiotensin II. nih.gov
Derivatives of 5-nitrobenzimidazole have been specifically designed and synthesized as potent AT1 receptor antagonists. nih.gov For example, a compound identified as 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid displayed a very high affinity for the AT1 receptor, with an IC50 value of 1.03 ± 0.26 nM in radioligand binding assays. nih.gov This high affinity suggests a strong and specific interaction with the receptor. The presence of the butyl chain and the 5-nitro group on the benzimidazole moiety are thought to contribute to this tight binding within the lipophilic pocket of the AT1 receptor. researchgate.net Molecular docking studies have further elucidated the interactions between these benzimidazole derivatives and the AT1 receptor, providing a rationale for their antagonistic activity. nih.gov
Vasorelaxant Activity Investigations
Derivatives of 5-nitro-1H-benzimidazole have been investigated for their potential to induce vasorelaxation, a key process in reducing blood pressure. Research has focused on the design and synthesis of various 5-nitro benzimidazole compounds to evaluate their effects on vascular smooth muscle. scholarsresearchlibrary.comscholarsresearchlibrary.com
In one study, a series of 2-(substituted phenyl)-1H-benzimidazole derivatives with a nitro group at the 5-position were synthesized and tested on isolated rat aortic rings. nih.gov The compounds demonstrated relaxant activity, with some showing potent effects. Specifically, 2-(5-nitro-1H-benzimidazol-2-yl)phenol and 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole were identified as the most potent in the series, with their efficacy being dependent on the presence of the endothelium. nih.gov This suggests that their mechanism of action may involve the release of endothelium-derived relaxing factors.
Further research involved docking studies of novel 5-nitro benzimidazoles with the angiotensin II type 2 (AT2) receptor, a known target in the regulation of blood pressure. scholarsresearchlibrary.comscholarsresearchlibrary.com Based on favorable docking scores, several derivatives were synthesized and evaluated for their ex-vivo vasorelaxant activity in rat aorta rings pre-contracted with phenylephrine. scholarsresearchlibrary.comscholarsresearchlibrary.com A number of these compounds exhibited significant vasorelaxant effects, indicating their potential to act as antihypertensive agents through mechanisms that may involve the angiotensin receptor pathway. scholarsresearchlibrary.comscholarsresearchlibrary.com The structure-activity relationship studies suggest that the presence of the nitro group at the 5-position is a crucial factor for the observed vasorelaxant properties. nih.govresearchgate.net
Antioxidant Activity Mechanisms
The antioxidant potential of 5-nitro-1H-benzimidazole derivatives has been a subject of significant research, with studies exploring their ability to counteract oxidative stress. scispace.comresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. nih.gov Benzimidazole derivatives, including those with a 5-nitro substitution, have shown promise in mitigating this damage through various mechanisms. scispace.comresearchgate.net
One of the primary mechanisms investigated is the scavenging of free radicals. scispace.comresearchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to evaluate this activity. scispace.comresearchgate.net Studies have shown that 2-substituted-5-nitro benzimidazole derivatives can exhibit significant antioxidant activity, with some compounds demonstrating greater potency than the standard antioxidant butylated hydroxytoluene (BHT). scispace.comresearchgate.net The presence of certain substituents, such as chloro, bromo, and fluoro groups, on the benzimidazole molecule has been found to enhance this free radical scavenging capacity. scispace.comresearchgate.net
The proposed mechanisms for this radical scavenging activity include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov In addition to direct radical scavenging, some benzimidazole derivatives have been shown to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.gov By preventing the chain reaction of lipid degradation in cell membranes, these compounds help maintain cellular integrity. nih.gov Furthermore, some derivatives have been observed to augment endogenous antioxidant proteins, further bolstering the cell's defense against oxidative damage. nih.gov
Anti-inflammatory and Analgesic Mechanistic Research
Research into 5-nitro-1H-benzimidazole derivatives has revealed their potential as anti-inflammatory and analgesic agents. jocpr.comnih.gov The mechanism behind these effects is often linked to the inhibition of key enzymes and mediators involved in the inflammatory cascade. jocpr.comnih.gov
A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins. jocpr.comnih.gov Prostaglandins are crucial mediators of inflammation, pain, and fever. jocpr.com By inhibiting COX enzymes, particularly COX-2 which is upregulated during inflammation, these compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms and pain. jocpr.comnih.gov Some 5-nitro benzimidazole derivatives have been investigated for their ability to inhibit these enzymes. jocpr.com
Antiparasitic and Anthelmintic Mechanistic Studies
Benzimidazole derivatives are a well-established class of anthelmintic drugs used in both human and veterinary medicine. nih.govnih.gov Their primary mechanism of action against a wide range of parasitic worms involves the disruption of microtubule polymerization. nih.govnih.govmerckvetmanual.com
Microtubules are essential components of the cytoskeleton in all eukaryotic cells, playing crucial roles in cell division, motility, and intracellular transport. merckvetmanual.com Benzimidazole anthelmintics selectively bind to the β-tubulin subunit of the parasite's microtubules. nih.govmerckvetmanual.com This binding has a much higher affinity for parasite β-tubulin than for the mammalian host's equivalent, which accounts for their selective toxicity. nih.gov The binding of the benzimidazole to β-tubulin inhibits its polymerization into microtubules, leading to a disruption of the dynamic equilibrium between tubulin dimers and microtubules. merckvetmanual.com This ultimately results in the loss of microtubule-dependent functions, leading to the immobilization and death of the parasite. nih.govmerckvetmanual.com
In the case of protozoan parasites, such as Giardia lamblia, 5-nitroimidazole derivatives (a related class of compounds) are activated within the parasite through reduction of the nitro group. nih.govmdpi.com This activation, which occurs in the low-redox-potential environment of these anaerobic or microaerophilic organisms, generates reactive radical species that are cytotoxic. nih.govmdpi.com These reactive intermediates can then damage various cellular components, including proteins and DNA. nih.govresearchgate.net For example, in Giardia lamblia, 5-nitroimidazoles have been shown to bind to proteins like thioredoxin reductase and cause the degradation of translation elongation factor-1γ, disrupting the parasite's redox balance and protein synthesis. nih.govresearchgate.net
Neuroprotective Mechanism Research (e.g., in Parkinson's Disease models)
The potential neuroprotective effects of benzimidazole derivatives are being explored, particularly in the context of neurodegenerative disorders like Parkinson's disease. nih.govnih.govresearchgate.net The underlying mechanisms are often multifaceted, targeting key pathological processes such as oxidative stress, mitochondrial dysfunction, and neuroinflammation. frontiersin.org
One of the primary mechanisms of neuroprotection is the compound's antioxidant activity. nih.govnih.gov By scavenging free radicals and reducing oxidative stress, these derivatives can protect neurons from oxidative damage, which is a significant contributor to neuronal cell death in Parkinson's disease. nih.govfrontiersin.org Studies have shown that certain benzimidazole arylhydrazones can exhibit robust neuroprotective and antioxidant effects in models of oxidative stress. nih.govmdpi.com
Another important target is the enzyme monoamine oxidase-B (MAO-B). nih.govnih.gov Inhibition of MAO-B in the brain increases the bioavailability of dopamine (B1211576), the neurotransmitter that is depleted in Parkinson's disease, and also reduces the production of reactive oxygen species that are generated during dopamine metabolism. nih.gov Some benzimidazole derivatives have demonstrated the ability to inhibit MAO-B, suggesting a dual benefit of symptomatic relief and potential disease modification. nih.govnih.gov
Furthermore, research suggests that benzimidazole derivatives may also exert neuroprotective effects by modulating inflammatory pathways in the brain. nih.govnih.gov By regulating the expression of inflammatory cytokines and other mediators, these compounds could help to reduce the chronic neuroinflammation that contributes to the progressive nature of Parkinson's disease. nih.govnih.gov
Anticonvulsant Mechanism Studies
The investigation into the anticonvulsant properties of benzimidazole derivatives is an active area of research, with studies aiming to elucidate the underlying mechanisms of action. nih.gov The primary goal of anticonvulsant therapy is to suppress excessive neuronal discharge without impairing normal neuronal activity. nih.gov The mechanisms of action for anticonvulsants generally fall into three main categories: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibitory neurotransmission, and inhibition of glutamate-mediated excitatory neurotransmission. nih.govepilepsysociety.org.uk
While specific mechanistic studies on "this compound" are not extensively detailed in the provided context, the broader class of benzimidazole derivatives has been explored for its potential to interact with these targets. For instance, some anticonvulsants are known to block voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials. epilepsysociety.org.uknih.gov By stabilizing these channels in an inactive state, the repetitive firing of neurons that characterizes a seizure can be suppressed. nih.gov
Another potential mechanism is the modulation of glutamatergic neurotransmission. nih.gov Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its overactivity is implicated in seizure generation. epilepsysociety.org.uk Anticonvulsants can act by blocking glutamate receptors, such as the AMPA and NMDA receptors, thereby reducing excitatory signaling. epilepsysociety.org.uknih.gov The complex structure of benzimidazole derivatives allows for the possibility of interaction with these and other targets within the central nervous system, offering a promising avenue for the development of new anticonvulsant therapies.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways
The synthesis of 5-nitro-1H-benzimidazole and its derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.gov However, current research is focused on developing more efficient, environmentally friendly, and versatile synthetic methods.
One promising approach is the use of microwave-assisted synthesis . This technique offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher yields, and simpler purification procedures. tandfonline.comnih.govresearchgate.net For instance, the cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with various phenoxyacetic acids in the presence of an HCl catalyst under microwave irradiation has been shown to produce 5-nitro-2-aryl substituted-1H-benzimidazole libraries in good to excellent yields (82–92%) within 2.5–3.5 minutes. tandfonline.com
Another area of exploration is the use of novel catalysts . Researchers are investigating the use of reusable and environmentally benign catalysts to drive the synthesis of benzimidazole (B57391) derivatives. These include:
Nano-catalysts: Zirconia-based nano-catalysts (Nano-ZrO2) have been successfully used for the synthesis of various benzimidazole-fused heterocycles. nih.gov These catalysts can be easily recovered and reused, making the process more sustainable. nih.gov
Ionic Liquids: Acidic ionic liquids, such as [bnmim]HSO4, have been shown to be effective catalysts for the synthesis of benzimidazole derivatives, offering high yields and simple work-up procedures. researchgate.netjsynthchem.com Ionic liquids can act as both the solvent and the catalyst, reducing the need for volatile organic compounds. jsynthchem.com
Biocatalysts: The use of enzymes in the synthesis of benzimidazole derivatives is an emerging area that aligns with the principles of green chemistry.
The table below summarizes some of the novel synthetic approaches for 5-nitrobenzimidazole (B188599) derivatives.
| Synthetic Method | Catalyst/Medium | Key Advantages | Reaction Time | Yield (%) | Reference |
| Microwave-assisted cyclo-condensation | HCl | Rapid, high yield, simple purification | 2.5–3.5 min | 82–92 | tandfonline.comnih.gov |
| Nano-catalysis | Nano-ZrO2 | Reusable, environmentally benign | 3 h | 90–95 | nih.gov |
| Ionic Liquid Catalysis | [bnmim]HSO4 | Environmentally friendly, high yield | 5 min | 90–92 | researchgate.net |
Advanced Material Science Applications of the Compound
The unique chemical structure of 5-nitrobenzimidazole derivatives, featuring a heterocyclic aromatic ring system, makes them attractive candidates for various applications in material science.
One of the most explored areas is their use as corrosion inhibitors . Benzimidazole and its derivatives have demonstrated the ability to protect various metals and alloys, such as mild steel, carbon steel, copper, and aluminum, from corrosion in aggressive acidic and basic environments. nih.govbohrium.comresearchgate.net The inhibitory effect is attributed to the adsorption of the benzimidazole molecules onto the metal surface, forming a protective layer. nih.gov The presence of the nitro group and the potential for forming a sodium salt could further enhance these properties by modifying the electronic and solubility characteristics of the inhibitor.
Furthermore, the integration of 5-nitrobenzimidazole derivatives into polymeric materials is an area ripe for investigation. These compounds could be used to develop functional polymers with enhanced thermal stability, conductivity, or specific biological activities. For example, the reduction of 5-nitrobenzimidazole to 5-aminobenzimidazole (B183301) can be achieved on polymeric membranes containing osmium nanoparticles, suggesting a potential role in catalytic membrane reactors. mdpi.com
Deeper Mechanistic Understanding of Biological Activities
Derivatives of 5-nitro-1H-benzimidazole have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive effects. scholarsresearchlibrary.comresearchgate.netnih.gov A deeper understanding of the mechanisms underlying these activities is crucial for the development of more potent and selective therapeutic agents.
A key area of investigation is the role of the nitro group in the biological activity of these compounds. It is well-established that the biological effects of many nitroaromatic compounds are dependent on the enzymatic reduction of the nitro group by nitroreductase enzymes . ackerleylab.comwikipedia.org These enzymes, which are found in bacteria and some eukaryotic cells, can activate nitroaromatic compounds, leading to the formation of reactive intermediates that can damage cellular components such as DNA. ackerleylab.comoup.com This mechanism is particularly relevant for the development of hypoxia-activated prodrugs for cancer therapy, as nitroreductase activity is often elevated in the low-oxygen environment of solid tumors. researchgate.netnih.gov
Future research should focus on:
Identifying the specific nitroreductases involved in the activation of 5-nitrobenzimidazole derivatives.
Characterizing the reactive metabolites formed upon reduction.
Elucidating the downstream cellular targets of these metabolites.
Studies have shown that some nitrobenzimidazole derivatives can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov For example, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole has been shown to be a potent anticancer agent that induces apoptosis and inhibits poly (ADP-ribose) polymerase (PARP). nih.gov Further investigation into the specific signaling pathways modulated by these compounds will be essential for their optimization as therapeutic agents.
Integration with Nanotechnology and Advanced Delivery Systems (as chemical agents)
The application of nanotechnology offers exciting possibilities for enhancing the efficacy and delivery of 5-nitrobenzimidazole derivatives. The limited water solubility of many benzimidazole compounds can hinder their absorption and bioavailability. biotech-asia.org Nanotechnology-based drug delivery systems can help to overcome this limitation.
Potential nanotechnology platforms include:
Nanoparticles: Encapsulating 5-nitro-1H-benzimidazole, sodium salt within nanoparticles can improve its solubility, protect it from degradation, and enable targeted delivery to specific cells or tissues.
Nanocatalysts: As mentioned earlier, nanocatalysts are being explored for the synthesis of benzimidazole derivatives. nih.govworldscientificnews.com The use of magnetic nanoparticles, for instance, could allow for easy recovery and reuse of the catalyst.
Nanosensors: The unique electronic properties of benzimidazole derivatives could be harnessed to develop nanosensors for the detection of specific analytes.
The development of advanced delivery systems is crucial for translating the therapeutic potential of 5-nitrobenzimidazole derivatives into clinical applications.
Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds to minimize their environmental impact. nih.gov For the synthesis of 5-nitrobenzimidazole and its derivatives, this involves the use of:
Environmentally benign solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids. researchgate.netjsynthchem.com
Reusable catalysts: Employing catalysts that can be easily separated from the reaction mixture and reused for multiple cycles, such as nano-catalysts and solid-supported catalysts. nih.govnih.govtandfonline.com
Energy-efficient methods: Utilizing techniques like microwave-assisted synthesis to reduce energy consumption and reaction times. tandfonline.comnih.govsemanticscholar.org
Renewable feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of the benzimidazole core. eprajournals.com
The development of sustainable synthetic routes is not only environmentally responsible but can also lead to more cost-effective and efficient production processes.
The table below highlights some green chemistry approaches for the synthesis of benzimidazole derivatives.
| Green Chemistry Approach | Example | Benefits | Reference |
| Use of Reusable Catalysts | Nano-CaAl2O4 | Avoids harmful solvents, catalyst can be reused for multiple cycles | tandfonline.com |
| Microwave-Assisted Synthesis | Cyclo-condensation in the presence of HCl | Shorter reaction times, higher yields, simple purification | tandfonline.comsemanticscholar.org |
| Use of Ionic Liquids | [bmim][BF₄] | Acts as both solvent and catalyst, recyclable, environmentally friendly | jsynthchem.comresearchgate.net |
| Use of Renewable Feedstocks | Biomass-derived carboxylic acids | Reduces reliance on fossil fuels, sustainable | eprajournals.com |
Q & A
Q. What are the most efficient synthetic routes for 5-nitro-1H-benzimidazole sodium salt?
- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with nitro-substituted carboxylic acids or aldehydes. For example:
- Acid-catalyzed condensation : React o-phenylenediamine with 5-nitrobenzaldehyde in the presence of sodium metabisulfite (Na₂S₂O₅) under reflux .
- N-Alkylation : Introduce the sodium counterion via N-alkylation using sodium iodide or other sodium salts in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
- Microwave-assisted synthesis : Green approaches using microwave irradiation reduce reaction times and improve yields compared to conventional heating .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be optimized for characterizing 5-nitro-1H-benzimidazole derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Dissolve the compound in deuterated DMSO or DMF to resolve aromatic protons (δ 7.5–9.0 ppm) and nitro-group effects on chemical shifts. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- IR Spectroscopy : Identify characteristic peaks for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric/symmetric stretching) and benzimidazole ring (~1600 cm⁻¹ for C=N) .
- HRMS : Employ electrospray ionization (ESI) in negative mode to detect the sodium adduct [M–Na]⁻, ensuring resolution ≤ 5 ppm for accurate mass confirmation .
Q. What crystallographic software tools are recommended for structural determination of sodium salts of benzimidazoles?
- Methodological Answer :
- SHELX suite : Use SHELXD for phase problem solutions and SHELXL for refinement, particularly for high-resolution or twinned data. Validate structures using CIF checkers .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for assessing nitro-group geometry and sodium coordination .
- WinGX : Integrate data processing, structure solution, and refinement workflows for small-molecule crystallography .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of 5-nitro-1H-benzimidazole sodium salt?
- Methodological Answer :
- Computational Setup : Optimize geometry using B3LYP/6-31G* basis sets. Calculate HOMO-LUMO gaps to assess redox activity (~4.5–5.0 eV typical for nitrobenzimidazoles) .
- Charge Distribution : Analyze Mulliken charges to predict sodium ion interaction sites (e.g., nitro oxygen atoms with partial negative charges) .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate aqueous or DMSO environments .
Q. How to address contradictions in spectral data or solubility profiles of nitro-substituted benzimidazoles?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate using multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation). For ambiguous CAS identifiers (e.g., 5-nitro vs. 6-nitro isomers), use IUPAC nomenclature and CAS registry numbers (e.g., 172152-50-0) to avoid misassignment .
- Solubility Conflicts : Perform pH-dependent solubility studies (e.g., in buffers from pH 1–14) to identify protonation states. Sodium salts typically exhibit higher aqueous solubility than free acids .
Q. What green chemistry approaches improve the sustainability of synthesizing benzimidazole derivatives?
- Methodological Answer :
- Microwave Synthesis : Reduce energy consumption and reaction times (e.g., 30 minutes vs. 24 hours for conventional methods) .
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to minimize toxicity .
- Catalyst Recycling : Use heterogeneous catalysts (e.g., silica-supported acids) to enable reuse and reduce waste .
Physicochemical Properties Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
